molecular formula C17H21NO5 B11054878 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11054878
M. Wt: 319.4 g/mol
InChI Key: FOIXCNZDIQWLLR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolone class, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:

  • Acetyl group at position 4: Enhances electron-withdrawing effects, influencing reactivity.
  • 3-Hydroxy group: Facilitates hydrogen bonding and metal coordination.
  • 3-Ethoxypropyl chain at position 1: Modifies solubility and steric bulk .

Its unique combination of substituents enables interactions with enzymes (e.g., kinases) and cellular pathways, making it a candidate for therapeutic applications in inflammation and cancer .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

3-acetyl-1-(3-ethoxypropyl)-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C17H21NO5/c1-3-23-10-4-9-18-15(12-5-7-13(20)8-6-12)14(11(2)19)16(21)17(18)22/h5-8,15,20-21H,3-4,9-10H2,1-2H3

InChI Key

FOIXCNZDIQWLLR-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ethoxypropyl Substitution: This step involves the alkylation of the nitrogen atom using 3-ethoxypropyl bromide or a similar reagent under basic conditions.

    Hydroxyphenyl Substitution: This can be introduced via a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and acetyl groups may interact with biological macromolecules, potentially serving as a probe or inhibitor in enzymatic studies.

Medicine

The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on specific biological pathways, possibly leading to the development of new therapeutic agents.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The ethoxypropyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

Key structural differences among pyrrolone derivatives significantly alter their chemical and biological profiles. Below is a comparative analysis:

Table 1: Substituent-Based Comparison
Compound Name Key Features Differences vs. Target Compound Biological/Chemical Impact
4-Acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one Lacks ethoxypropyl chain Reduced steric bulk and solubility Lower enzyme inhibition efficacy; limited cellular uptake
4-Acetyl-1-(3-methoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Methoxy vs. ethoxy group Shorter alkyl chain and altered polarity Higher solubility in polar solvents; moderate anti-inflammatory activity
4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one Methyl instead of 4-hydroxyphenyl Loss of phenolic hydroxyl group Reduced antioxidant capacity; altered pharmacokinetics
4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-... Indole moiety and dimethoxyphenyl Enhanced aromatic interactions Potent anticancer activity via apoptosis induction
5-(4-Chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-... Chlorophenyl and hydroxyethylamino groups Increased electrophilicity Stronger enzyme inhibition (e.g., kinases)

Physicochemical Properties

  • Solubility : The ethoxypropyl chain in the target compound improves lipid solubility (logP ~2.8) compared to methoxypropyl analogs (logP ~2.2) .
  • Stability : Hydroxyphenyl derivatives show higher thermal stability (decomposition >250°C) than methyl-substituted analogs (<200°C) .
  • Synthetic Accessibility : The target compound’s yield (46–63% in cyclization reactions) is comparable to chlorophenyl derivatives but lower than simpler methylpyrrolones (>70%) .

Mechanistic Differences

  • Enzyme Inhibition : The target compound’s acetyl and hydroxyphenyl groups enable dual inhibition of COX-2 and LOX-5, whereas methoxypropyl analogs primarily target COX-2 .
  • Receptor Binding : Fluorophenyl or morpholinyl substituents (e.g., ’s compound) enhance GPCR binding affinity, a feature absent in the target compound .

Biological Activity

4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the class of pyrrolones. Its unique structure, which includes a pyrrole ring substituted with various functional groups, suggests potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several key functional groups:

  • Acetyl group : Enhances lipophilicity and may influence biological interactions.
  • Ethoxypropyl chain : Impacts solubility and possibly the pharmacokinetics of the compound.
  • Hydroxy and phenolic moieties : These groups are often associated with antioxidant and anti-inflammatory activities.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) suggesting effective inhibition .

CompoundMIC (μg/mL)Target Bacteria
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one8MRSA
4-acetyl-1-(3-methoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one16MRSE

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Receptor Binding : The compound could interact with specific receptors involved in cellular signaling pathways, affecting gene expression and cellular responses .

Case Studies and Research Findings

In a study examining various pyrrolone derivatives, it was found that those with similar structural features to our compound exhibited anti-inflammatory effects. This suggests that this compound may also possess such properties. The modulation of inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Potential Applications in Medicinal Chemistry

Given its structural attributes and biological activities, this compound holds promise for further development as:

  • Antibacterial Agent : Due to its efficacy against resistant strains.
  • Anti-inflammatory Drug : Potentially useful in managing chronic inflammatory conditions.

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